2-Chloro-5-phényl-1,3,4-thiadiazole

Vue d'ensemble

Description

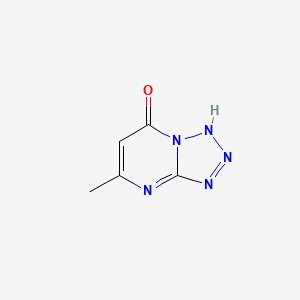

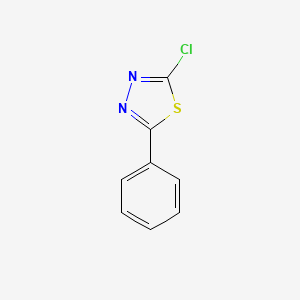

2-Chloro-5-phenyl-1,3,4-thiadiazole (C5P1,3,4TD) is a heterocyclic compound that belongs to the thiadiazole family. It is a white crystalline solid which is insoluble in water, but soluble in many organic solvents. C5P1,3,4TD has a wide range of applications in medicine and biological research, and has been used in various laboratory experiments.

Applications De Recherche Scientifique

Activité anticancéreuse

2-Chloro-5-phényl-1,3,4-thiadiazole : les dérivés ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. Le cycle thiadiazole est un échafaudage polyvalent en chimie médicinale en raison de son caractère mésoionique, ce qui lui permet de traverser les membranes cellulaires et d'interagir avec des cibles biologiques . Ces composés ont montré une efficacité dans divers modèles de cancer in vitro et in vivo, ciblant des voies spécifiques impliquées dans la pathogenèse du cancer .

Propriétés cytotoxiques

Les propriétés cytotoxiques des dérivés du 1,3,4-thiadiazole font d'eux des candidats pour les agents antitumoraux. Ils peuvent perturber les processus de réplication de l'ADN, inhibant ainsi la réplication des cellules cancéreuses. Ceci est dû à la nature bioisostère du cycle thiadiazole, qui est similaire à la pyrimidine, un composant des acides nucléiques .

Agents antimicrobiens

Les composés thiadiazole, y compris le This compound, présentent un large spectre d'activités biologiques, dont l'action antimicrobienne. Ils se sont avérés efficaces contre une variété de souches microbiennes, contribuant à leur potentiel en tant qu'agents thérapeutiques dans le traitement des infections .

Inhibition enzymatique

Ces dérivés ont été étudiés pour leur capacité à inhiber certaines enzymes qui sont importantes dans la pathogenèse des maladies. Par exemple, ils peuvent suivre et inhiber l'activité de la SHP1, ce qui est important pour l'intégration du diagnostic et du traitement des maladies associées .

Sondage fluorescent

Certains dérivés du 1,3,4-thiadiazole ont été utilisés comme sondes fluorescentes pour la détermination quantitative de l'ADN. Leur fluorescence peut être éteinte par l'ADN, ce qui suggère leur application potentielle dans les méthodes bioanalytiques pour la détection de l'ADN .

Propriétés pharmacologiques

Les propriétés pharmacologiques des dérivés du thiadiazole sont diverses, notamment les activités antivirales, antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires et anticancéreuses. Ce large spectre est attribué à la capacité du cycle thiadiazole à interagir avec diverses cibles biologiques .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their interactions with various proteins and enzymes .

Mode of Action

It’s known that the nature of substituents on the thiadiazole ring can significantly influence the compound’s activity .

Result of Action

Similar compounds have been studied for their cytotoxic and antimicrobial activities .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-phenyl-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can bind to DNA, disrupting processes related to DNA replication and transcription . This interaction is particularly significant in its antimicrobial and anticancer activities, where it inhibits the growth of bacterial and cancer cells by interfering with their genetic material .

Cellular Effects

2-Chloro-5-phenyl-1,3,4-thiadiazole exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 2-Chloro-5-phenyl-1,3,4-thiadiazole influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2-Chloro-5-phenyl-1,3,4-thiadiazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and DNA, altering their structure and function . For example, its binding to carbonic anhydrase results in enzyme inhibition, affecting the enzyme’s catalytic activity . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to downstream effects on cellular processes, such as cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-phenyl-1,3,4-thiadiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-Chloro-5-phenyl-1,3,4-thiadiazole remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-phenyl-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Chloro-5-phenyl-1,3,4-thiadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

2-Chloro-5-phenyl-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Chloro-5-phenyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the nucleus and mitochondria . This distribution pattern is essential for its biological activity, as it allows 2-Chloro-5-phenyl-1,3,4-thiadiazole to interact with its target biomolecules effectively .

Subcellular Localization

2-Chloro-5-phenyl-1,3,4-thiadiazole exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the mitochondria, affecting mitochondrial function and cellular energy metabolism . The subcellular localization of 2-Chloro-5-phenyl-1,3,4-thiadiazole is directed by targeting signals and post-translational modifications that guide its transport to specific compartments .

Propriétés

IUPAC Name |

2-chloro-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSPGHHANNDMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158343 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13373-11-0 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13373-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX4Z97SLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Chloro-5-phenyl-1,3,4-thiadiazole in the synthesis of multinuclear heterocyclic systems?

A1: 2-Chloro-5-phenyl-1,3,4-thiadiazole acts as a crucial building block in the synthesis of multinuclear heterocyclic systems containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings. [] For instance, it reacts with 5-phenyl-1,3,4-oxadiazole-2-thiol in ethanolic potassium hydroxide to yield (5-phenyl-1,3,4-oxadiazol-2-yl)(5-phenyl-1,3,4-thiadiazol-2-yl) sulfide. [] It also serves as a reactant when combined with 1-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]hydrazine and 5-(4-aminophenyl)-2-amino-1,3,4-thiadiazole to produce more complex heterocyclic structures. []

Q2: How is the structure of the synthesized compounds, involving 2-Chloro-5-phenyl-1,3,4-thiadiazole, confirmed?

A2: The research utilizes a combination of physical and spectral methods to confirm the structure of the synthesized compounds. [] While the specific techniques are not detailed in the abstract, common methods for structural elucidation in organic chemistry include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, ultimately confirming the identity of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.